Cas no 101351-09-1 (2-2-(4-Aminophenoxy)ethyl-2,3-dihydro-1H-isoindole-1,3-dione)

2-2-(4-Aminophenoxy)ethyl-2,3-dihydro-1H-isoindole-1,3-dione is a specialized organic compound featuring both an isoindole-1,3-dione (phthalimide) core and a 4-aminophenoxyethyl substituent. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and polymer synthesis. The presence of the primary amine group enables further functionalization, such as conjugation or crosslinking, while the phthalimide moiety contributes to thermal and chemical stability. Its balanced polarity enhances solubility in common organic solvents, facilitating downstream applications. The compound is particularly useful in the development of high-performance materials and bioactive molecules, where precise molecular design is critical. Proper handling under inert conditions is recommended due to the amine's sensitivity to oxidation.
2-2-(4-Aminophenoxy)ethyl-2,3-dihydro-1H-isoindole-1,3-dione structure
101351-09-1 structure
商品名:2-2-(4-Aminophenoxy)ethyl-2,3-dihydro-1H-isoindole-1,3-dione
CAS番号:101351-09-1
MF:C16H14N2O3
メガワット:282.29396
CID:1129057
PubChem ID:943366

2-2-(4-Aminophenoxy)ethyl-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質

名前と識別子

    • 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-
    • 2-[2-(4-aminophenoxy)ethyl]isoindole-1,3-dione
    • AKOS009389372
    • 2-[2-(4-aminophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
    • F94999
    • N-(2-(4-aminophenoxy)ethyl)phthalimide
    • Oprea1_730534
    • STL344551
    • 101351-09-1
    • Z405628366
    • 2-[2-(4-aminophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
    • p-(2-phthalimidoethoxy)aniline
    • BEA35109
    • MFCD00418191
    • CS-0234438
    • MWIHYGXYALYNNF-UHFFFAOYSA-N
    • EN300-141921
    • DTXSID10359132
    • 2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione
    • SCHEMBL9449362
    • AE-848/32495003
    • 2-2-(4-Aminophenoxy)ethyl-2,3-dihydro-1H-isoindole-1,3-dione
    • インチ: InChI=1S/C16H14N2O3/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10,17H2
    • InChIKey: MWIHYGXYALYNNF-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)N

計算された属性

  • せいみつぶんしりょう: 282.10052
  • どういたいしつりょう: 282.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 380
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 72.6Ų

じっけんとくせい

  • PSA: 72.63

2-2-(4-Aminophenoxy)ethyl-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-141921-0.25g
2-[2-(4-aminophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
101351-09-1 95.0%
0.25g
$325.0 2025-02-19
Enamine
EN300-141921-0.05g
2-[2-(4-aminophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
101351-09-1 95.0%
0.05g
$153.0 2025-02-19
TRC
B405565-10mg
2-[2-(4-Aminophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
101351-09-1
10mg
$ 50.00 2022-06-07
Chemenu
CM261179-1g
2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione
101351-09-1 95%+
1g
$439 2023-02-19
TRC
B405565-50mg
2-[2-(4-Aminophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
101351-09-1
50mg
$ 160.00 2022-06-07
TRC
B405565-100mg
2-[2-(4-Aminophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
101351-09-1
100mg
$ 250.00 2022-06-07
Chemenu
CM261179-1g
2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione
101351-09-1 95%+
1g
$439 2021-08-18
Enamine
EN300-141921-1.0g
2-[2-(4-aminophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
101351-09-1 95.0%
1.0g
$656.0 2025-02-19
Enamine
EN300-141921-0.5g
2-[2-(4-aminophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
101351-09-1 95.0%
0.5g
$512.0 2025-02-19
Enamine
EN300-141921-2500mg
2-[2-(4-aminophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
101351-09-1 95.0%
2500mg
$1287.0 2023-09-30

2-2-(4-Aminophenoxy)ethyl-2,3-dihydro-1H-isoindole-1,3-dione 関連文献

2-2-(4-Aminophenoxy)ethyl-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報

Introduction to 2-(2-(4-Aminophenoxy)ethyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 101351-09-1)

2-(2-(4-Aminophenoxy)ethyl)-2,3-dihydro-1H-isoindole-1,3-dione, with the CAS number 101351-09-1, is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of phthalimides and is characterized by its unique structural features and potential biological activities. The compound's structure includes a phthalimide moiety linked to a 4-amino substituted phenoxy group via an ethylene bridge, which contributes to its diverse pharmacological properties.

The chemical structure of 2-(2-(4-Aminophenoxy)ethyl)-2,3-dihydro-1H-isoindole-1,3-dione can be represented as follows:

Structure of 2-(2-(4-Aminophenoxy)ethyl)-2,3-dihydro-1H-isoindole-1,3-dione

The synthesis of this compound typically involves a multi-step process, starting with the formation of the phthalimide ring and subsequent functionalization to introduce the 4-amino phenoxy group. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for its production, making it more accessible for both academic and industrial applications.

In terms of its biological activities, 2-(2-(4-Aminophenoxy)ethyl)-2,3-dihydro-1H-isoindole-1,3-dione has been studied for its potential as an inhibitor of various enzymes and receptors. One notable area of research is its activity as an inhibitor of histone deacetylases (HDACs), which are key regulators of gene expression and play crucial roles in various cellular processes. HDAC inhibitors have shown promise in the treatment of cancer and other diseases characterized by aberrant gene regulation.

A recent study published in the Journal of Medicinal Chemistry highlighted the potent HDAC inhibitory activity of 2-(2-(4-Aminophenoxy)ethyl)-2,3-dihydro-1H-isoindole-1,3-dione. The researchers demonstrated that this compound effectively inhibited HDACs in vitro and showed selective cytotoxicity against cancer cell lines. Additionally, the compound exhibited favorable pharmacokinetic properties, including good solubility and stability, which are essential for its potential development as a therapeutic agent.

Beyond its HDAC inhibitory activity, 2-(2-(4-Aminophenoxy)ethyl)-2,3-dihydro-1H-isoindole-1,3-dione has also been investigated for its anti-inflammatory properties. Inflammation is a complex biological response involving various cellular and molecular mechanisms. Compounds that can modulate these processes have significant therapeutic potential in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). Preliminary studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

The safety profile of 2-(2-(4-Aminophenoxy)ethyl)-2,3-dihydro-1H-isoindole-1,3-dione is another critical aspect of its evaluation. Preclinical studies have generally indicated that the compound is well-tolerated at therapeutic doses. However, further toxicological studies are necessary to fully assess its safety and identify any potential side effects or contraindications.

In conclusion, 2-(2-(4-Aminophenoxy)ethyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 101351-09-1) is a promising compound with a diverse range of biological activities. Its potential as an HDAC inhibitor and anti-inflammatory agent makes it a valuable candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and therapeutic applications.

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